molecular formula C12H6Cl4 B1205411 2,3',4,4'-Tetrachlorobiphenyl CAS No. 32598-10-0

2,3',4,4'-Tetrachlorobiphenyl

Cat. No.: B1205411
CAS No.: 32598-10-0
M. Wt: 292 g/mol
InChI Key: RKLLTEAEZIJBAU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3’,4,4’-Tetrachlorobiphenyl, also known as PCB 60 , is a type of polychlorinated biphenyl (PCB) that primarily targets the endocrine system . It acts as an endocrine disruptor , interfering with the normal functioning of the hormone system . It also targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound binds to the XRE promoter region of genes it activates . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the endocrine system and the circadian rhythm .

Biochemical Pathways

It is known to disrupt the functions of the endocrine system and affect the regulation of the circadian clock .

Pharmacokinetics

Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Result of Action

The molecular and cellular effects of 2,3’,4,4’-Tetrachlorobiphenyl’s action include disruption of the endocrine system and alteration of the circadian rhythm . It can cause significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’-Tetrachlorobiphenyl. For instance, the sorption capacity of the compound increases with decreasing particle size and temperature . Different sorption capacities have been observed in three solution environments . Moreover, the compound’s ability to degrade and its effects on organisms can be influenced by temperature .

Biochemical Analysis

Biochemical Properties

2,3’,4,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation is mediated through its binding to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the promoter regions of target genes .

Cellular Effects

2,3’,4,4’-Tetrachlorobiphenyl affects various cellular processes and cell types. It has been demonstrated to alter the function of granulocytic HL-60 cells by enhancing degranulation and upregulating cyclooxygenase-2 (COX-2) expression . Additionally, it can disrupt cell signaling pathways, influence gene expression, and impact cellular metabolism. For example, it increases the release of arachidonic acid and elevates COX-2 mRNA levels in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the complex translocates to the nucleus, where it binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the activation of phase I and II xenobiotic metabolizing enzymes . This mechanism is crucial for mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’-Tetrachlorobiphenyl can change over time. It is a persistent organic pollutant that resists environmental degradation through photolytic, biological, or chemical processes . Studies have shown that its effects on cellular function, such as the upregulation of COX-2, can be observed within minutes of exposure and persist over time . Additionally, its stability and resistance to degradation contribute to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,3’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Higher doses have been associated with more pronounced toxic effects, including alterations in hormone levels and reproductive function . For instance, exposure to high doses of PCBs has been shown to decrease serum thyroxine (T4) concentrations and increase testis weight and daily sperm production in rats . These effects highlight the potential for adverse outcomes at elevated exposure levels.

Metabolic Pathways

2,3’,4,4’-Tetrachlorobiphenyl is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes hydroxylate the compound, leading to the formation of hydroxylated metabolites . The metabolic pathways of PCBs are crucial for their detoxification and elimination from the body, although the persistence of these compounds can still pose significant health risks .

Transport and Distribution

Within cells and tissues, 2,3’,4,4’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. Its high hydrophobicity facilitates its accumulation in lipid-rich tissues, such as adipose tissue and the liver . The compound’s distribution is influenced by its binding to serum proteins, which can affect its bioavailability and toxicity .

Subcellular Localization

The subcellular localization of 2,3’,4,4’-Tetrachlorobiphenyl is primarily within the cell membrane and lipid-rich compartments due to its hydrophobic nature . This localization can impact its activity and function, as it may interact with membrane-bound receptors and enzymes. Additionally, its persistence in these compartments can contribute to long-term cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction is carried out in a solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’-Tetrachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the direct chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated biphenyls .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,4’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and its role as a persistent organic pollutant. It is used in research to understand the mechanisms of bioaccumulation and the effects of long-term exposure to polychlorinated biphenyls. Additionally, it serves as a model compound in studies of microbial degradation and bioremediation techniques .

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrachlorobiphenyl
  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 2,3,4,5-Tetrachlorobiphenyl

Comparison: 2,3’,4,4’-Tetrachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it has distinct metabolic pathways and environmental behaviors .

Properties

IUPAC Name

1,2-dichloro-4-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLLTEAEZIJBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073472
Record name 2,3',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-10-0
Record name 2,3′,4,4′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32598-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8L6S986MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the toxicological relevance of the non-coplanar structure of 2,3',4,4'-Tetrachlorobiphenyl?

A: Research suggests that the non-coplanar structure of this compound plays a crucial role in its genotoxicity. [] Specifically, this compound has been shown to induce micronuclei formation in V79-Mz cells, a subclone of Chinese hamster V79 cells deficient in xenobiotic-metabolizing enzymes. Interestingly, its coplanar analogs, 3,4,4′,5- and 3,3′,4,4′-tetrachlorobiphenyl, did not exhibit this effect. [] This suggests that the non-coplanar configuration might be a key structural feature contributing to the metabolism-independent chromosome-damaging potential of certain tetrachlorobiphenyls.

Q2: Can the substrate specificity of enzymes involved in this compound degradation be enhanced?

A: Yes, research indicates that the enzymatic degradation of this compound can be enhanced through targeted modifications of specific enzymes. [] For instance, introducing a Ser283Met substitution in the enzyme BphAELB400, a Rieske-type oxygenase involved in the initial dioxygenation of polychlorinated biphenyls (PCBs), significantly increased its catalytic activity towards this compound. [] This modification enhanced the enzyme's ability to oxidize this specific tetrachlorobiphenyl, suggesting a potential strategy for bioremediation of PCB-contaminated environments.

Q3: Does the position of chlorine atoms in trichlorobiphenyls influence their toxicological effects?

A: Research suggests that the position of chlorine atoms in trichlorobiphenyls significantly influences their toxicological effects. [] For instance, 2,3,3′- (PCB 20) and 2,3,4′-trichlorobiphenyl (PCB 22) were found to be more potent micronuclei inducers and G2/M arresters in mammalian cell lines compared to other trichlorobiphenyls like 2,2′,3-, 2,2′,4-, 2,2′,5, and 2,4,4′-trichlorobiphenyl. [] This highlights the importance of considering the specific chlorine substitution pattern when assessing the potential risks associated with different trichlorobiphenyl congeners.

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